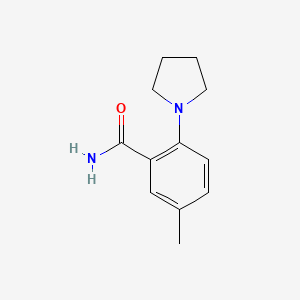

5-Methyl-2-(pyrrolidin-1-yl)benzamide

Overview

Description

5-Methyl-2-(pyrrolidin-1-yl)benzamide is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This type of structure is often used in medicinal chemistry to create compounds for the treatment of various diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .

Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies . The first involves constructing the ring from different cyclic or acyclic precursors, while the second involves functionalizing preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and spatial orientations of substituents can lead to different biological profiles of drug candidates .Molecular Structure Analysis

The molecular structure of 5-Methyl-2-(pyrrolidin-1-yl)benzamide is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for increased three-dimensional coverage due to the non-planarity of the ring, a phenomenon called "pseudorotation" . The structure also includes a benzamide group .Physical And Chemical Properties Analysis

The molecular formula of 5-Methyl-2-(pyrrolidin-1-yl)benzamide is C12H16N2O, and its molecular weight is 204.27 .Scientific Research Applications

Agonistic Activity and Chemical Synthesis

Bridgehead-methyl Analog of SC-53116 as a 5-HT4 Agonist : A study by Becker, Flynn, and Villamil (2004) on pyrrolizidine benzamide (+/-)-2, a bridgehead-methyl analog of SC-53116, revealed its evaluation for 5-HT(4) agonism activity. This compound, with an EC(50) of 449 nM in the rat tunica muscularis mucosae assay, showcases the chemical versatility and potential therapeutic implications of similar benzamide derivatives in serotonin receptor targeting (Daniel P. Becker et al., 2004).

Electrophoretic Separation and Analysis

Nonaqueous Capillary Electrophoresis of Imatinib Mesylate and Related Substances : Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine and others. This demonstrates the role of benzamide derivatives in analytical chemistry for quality control and substance identification (Lei Ye et al., 2012).

Synthesis and Modification

Synthesis of Pyrrolidine-Substituted Benzamides : Research by De Oliveira et al. (2007) introduced novel 2-, and N-substituted 5-methylene-pyrrolidine benzamides synthesized via iodocyclization, highlighting the synthetic flexibility and potential of benzamide derivatives in creating structurally diverse molecules with potential pharmacological activities (Eliseu O De Oliveira et al., 2007).

Histone Deacetylase Inhibition

Orally Active Histone Deacetylase Inhibitor : The discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) by Zhou et al. (2008) as an isotype-selective histone deacetylase (HDAC) inhibitor underlines the therapeutic potential of benzamide derivatives in cancer treatment through epigenetic modulation (Nancy Z. Zhou et al., 2008).

Material Science and Luminescence

Aggregation Enhanced Emission of Pyridyl Substituted Benzamides : Srivastava et al. (2017) studied the luminescent properties and multi-stimuli-responsive behavior of certain pyridyl substituted benzamide derivatives, showcasing their potential application in material science, especially in the development of new luminescent materials and sensors (A. Srivastava et al., 2017).

Future Directions

The pyrrolidine ring in 5-Methyl-2-(pyrrolidin-1-yl)benzamide offers a versatile scaffold for the development of novel biologically active compounds . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . Additionally, further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

properties

IUPAC Name |

5-methyl-2-pyrrolidin-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-9-4-5-11(10(8-9)12(13)15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJQWQUTQNSKSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCCC2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701279029 | |

| Record name | Benzamide, 5-methyl-2-(1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(pyrrolidin-1-yl)benzamide | |

CAS RN |

1306604-34-1 | |

| Record name | Benzamide, 5-methyl-2-(1-pyrrolidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306604-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 5-methyl-2-(1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

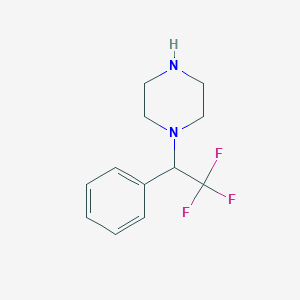

![3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol](/img/structure/B1422911.png)

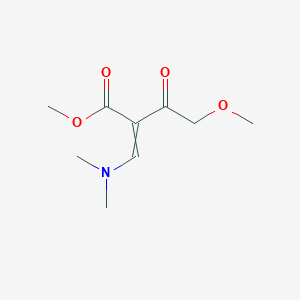

![2-chloro-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)acetamide](/img/structure/B1422917.png)

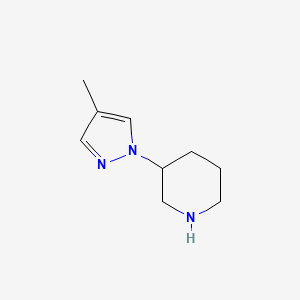

![2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1422921.png)

![2-Chloro-1-[2-(4-methoxyphenyl)azepan-1-yl]ethan-1-one](/img/structure/B1422925.png)

![2-chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide](/img/structure/B1422926.png)

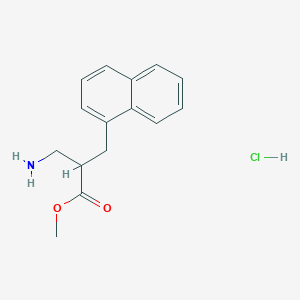

![N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride](/img/structure/B1422928.png)

![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,4-diazepane](/img/structure/B1422929.png)